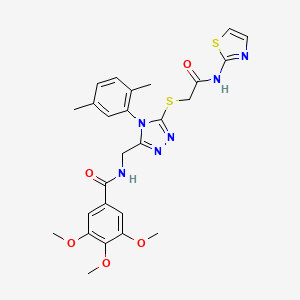![molecular formula C21H29N3O5 B2462331 Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate CAS No. 1081119-91-6](/img/structure/B2462331.png)
Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to improve solubility and bioavailability . The presence of the methoxyphenyl and pyrrolidinone groups suggests that this compound could have interesting biological activities, but without specific studies, it’s hard to predict.
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its functional groups, including the piperazine ring, the carbonyl groups of the amide and ester, and the aromatic ring of the methoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has shown significant interest in the synthesis and characterization of tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate derivatives due to their potential biological activities. One study detailed the synthesis, characterization, and biological evaluation of a similar compound, emphasizing its moderate anthelmintic and poor antibacterial activities. The compound was synthesized using a condensation reaction and characterized through spectroscopic and X-ray diffraction studies, revealing its molecular structure and crystallization patterns (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The crystal structure and molecular interactions of derivatives have been explored, shedding light on their potential chemical reactivity and interaction mechanisms. For instance, studies have utilized single crystal X-ray diffraction and density functional theory (DFT) calculations to understand the molecular structure, confirming the significance of intermolecular hydrogen bonds and the nature of molecular conformations (Kumara et al., 2017).
Biological Activities
Several derivatives have been evaluated for their biological activities, including antibacterial and antifungal properties. Research into tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative revealed moderate activity against various microorganisms, highlighting the potential of these compounds in developing new therapeutic agents (Kulkarni et al., 2016).
Anticorrosive Applications
The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has also been investigated for its anticorrosive properties on carbon steel in acidic solutions. Electrochemical studies suggest that it can significantly inhibit corrosion, offering a promising approach for protecting metal surfaces (Praveen et al., 2021).
Chemical Intermediate Applications
Research into the synthesis and applications of tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate derivatives has also highlighted their role as key intermediates in the synthesis of biologically active compounds, including potential anticancer agents and enzyme inhibitors. These studies demonstrate the compound's utility in facilitating complex chemical transformations and enhancing the development of new therapeutic drugs (Kong et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)23-11-9-22(10-12-23)19(26)15-13-18(25)24(14-15)16-5-7-17(28-4)8-6-16/h5-8,15H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTFQMNZBNHZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

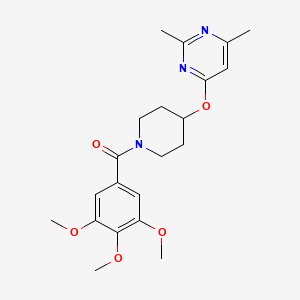

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462251.png)

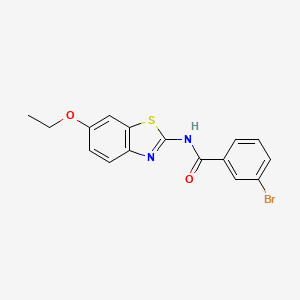
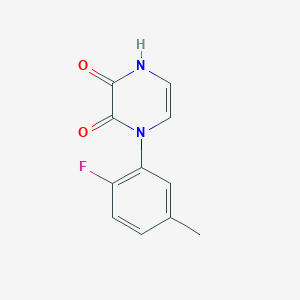
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)
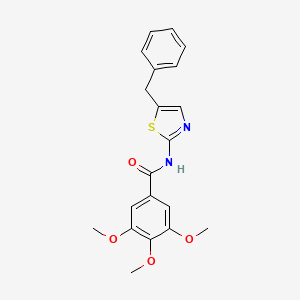
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)
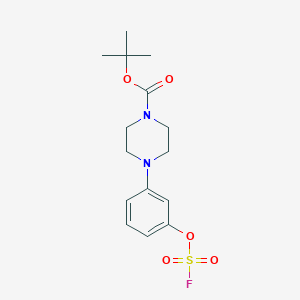

![3-{[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B2462264.png)
